Structural Distinction from Known TRPC3/6 Inhibitor Benzothiazole Amides
The target compound is an N-(benzothiazol-6-yl) amide, while the most advanced benzothiazole amide TRPC3/6 inhibitor, compound 1s, is an N-(4-methoxybenzo[d]thiazol-2-yl) amide featuring an N,N-dimethylaminoethyl side chain [1]. This is a fundamental constitutional isomerism: the amide connector is on the benzo ring (6-yl) rather than the thiazole ring (2-yl). The distinct vector and electronic profile are yet to be evaluated, but the class-level SAR from compound 1s demonstrates that the benzothiazole substitution pattern is a critical determinant of activity, switching from TRPC6 agonist to antagonist based on conformational fit [1]. This compound's unexplored 6-yl topology represents a novel opportunity for probing target space not addressed by existing analogs.
| Evidence Dimension | Chemical scaffold topology |
|---|---|
| Target Compound Data | N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
| Comparator Or Baseline | Compound 1s: N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
| Quantified Difference | None (N/A); structural comparison only |
| Conditions | Structural and SAR analysis from literature [1] |
Why This Matters
For scientists selecting compounds, the untested 6-yl isomer provides a unique structural probe that is not sampling from the same chemical space as the existing 2-yl amide series, avoiding redundancy.
- [1] Wei, Y., Zhang, M., Lyu, Z., Yang, G., Tian, T., Ding, M., Zeng, X., Xu, F., Wang, P., Li, F., Liu, Y., Cao, Z., Lu, J., Hong, X., & Wang, H. (2021). Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment. ACS Omega, 6(13), 9196–9203. https://doi.org/10.1021/acsomega.1c00514 View Source
